molecular formula C24H29N3O4S B2688267 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-94-6

3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2688267
CAS No.: 897455-94-6
M. Wt: 455.57
InChI Key: OZZBAQDUOITHMB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with ethoxy groups and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

  • Introduction of the Imidazole Moiety: : The imidazole ring is introduced through a nucleophilic substitution reaction. 2-mercaptoethylamine is reacted with 5-phenyl-1H-imidazole-2-thiol to form the thioether linkage.

  • Coupling Reaction: : The final step involves coupling the benzamide core with the imidazole-thioether intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the imidazole ring or the carbonyl group in the benzamide, potentially leading to the formation of amines or alcohols.

  • Substitution: : The ethoxy groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions with specific molecular targets, such as enzymes or receptors, to understand its mechanism of action.

    Pharmacology: It can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its suitability as a therapeutic agent.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The benzamide core may interact with proteins or receptors, modulating their function. The ethoxy groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the combination of its ethoxy-substituted benzamide core and the imidazole-thioether linkage. This unique structure may confer specific biological activities and interactions that are not observed in similar compounds, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-4-29-20-14-18(15-21(30-5-2)22(20)31-6-3)23(28)25-12-13-32-24-26-16-19(27-24)17-10-8-7-9-11-17/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZBAQDUOITHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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